(3As,6aR)-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3-one
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Overview
Description
(3As,6aR)-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3-one is a useful research compound. Its molecular formula is C7H11NO and its molecular weight is 125.171. The purity is usually 95%.
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Scientific Research Applications
Structural and Molecular Studies
The compound has been studied for its crystal structure and molecular conformations. For instance, in the study of Telaprevir, a distinct conformation of a cyclopenta[c]pyrrolidine unit was observed, with molecules linked into helical chains via hydrogen-bond connections (Gelbrich, Kahlenberg, Langes, & Griesser, 2013).
Chemical Transformations and Synthesis
The compound has been utilized in various chemical transformations. For example, the cyclopenta[c]pyrrole-4-carbonitrile underwent transformation to tetrahydro-l-imino-3,5,5,6a-tetramethyl-4-cyclopenta[c]pyrrole methyl ketone oxime under specific conditions (Bell, Oesterlin, Geolotte, Hlavac, & Crain, 1977). Additionally, research into the synthesis of pyrrolo[2,3-d]pyrazole and cycloaddition reactions of pyrrol-2,3-diones indicates the versatility of this compound in creating novel heterocycles (El-Nabi, 1997).
Pharmacological Applications
Certain derivatives of cyclopenta[c]pyrrole, such as cyclopenta[b]pyrrol-4-ones, have been synthesized for potential use in pharmacology. For instance, their cyclisation led to various rearrangements, indicating potential pharmaceutical applications (Palmer, Leitch, & Greenhalgh, 1978).
Antibacterial and Phytotoxic Activities
Compounds like (3aS,6aR)-4,5-dimethyl-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one isolated from Xylaria curta showed moderate antibacterial and phytotoxic activities, highlighting their potential in biological studies (Tchoukoua et al., 2017).
Mechanism of Action
Target of Action
The primary targets of EN300-7428101 are cysteinyl proteinases , including cathepsin K . These enzymes play crucial roles in various biological processes, including protein degradation and turnover, antigen processing, and bone resorption .
Mode of Action
EN300-7428101 interacts with its targets by inhibiting their enzymatic activity . The compound binds to the active sites of cysteinyl proteinases, preventing them from catalyzing their substrate proteins . This inhibition disrupts the normal function of these enzymes, leading to changes in the biochemical pathways they are involved in .
Biochemical Pathways
The inhibition of cysteinyl proteinases by EN300-7428101 affects several biochemical pathways. Most notably, it impacts the pathway of protein degradation and turnover, leading to an accumulation of undegraded proteins . Additionally, the inhibition of cathepsin K disrupts the process of bone resorption, which could have implications for conditions like osteoporosis .
Pharmacokinetics
This suggests that the compound is well-absorbed, adequately distributed throughout the body, metabolized efficiently, and excreted in a timely manner, all of which contribute to its bioavailability .
Result of Action
The molecular and cellular effects of EN300-7428101’s action primarily involve the disruption of normal protein degradation and bone resorption processes . At the molecular level, this leads to an accumulation of undegraded proteins. At the cellular level, it can affect the function of cells that rely on these processes, such as osteoclasts in the case of bone resorption .
Action Environment
Environmental factors can influence the action, efficacy, and stability of EN300-7428101. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to bind to its target enzymes . .
Properties
IUPAC Name |
(3aS,6aR)-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-6-3-1-2-5(6)4-8-7/h5-6H,1-4H2,(H,8,9)/t5-,6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEPMHBHXGEBBX-WDSKDSINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(=O)C2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNC(=O)[C@H]2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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